molecular formula C22H14Cl2I2N2O2 B001026 Closantel CAS No. 57808-65-8

Closantel

Cat. No. B001026
CAS RN: 57808-65-8
M. Wt: 663.1 g/mol
InChI Key: JMPFSEBWVLAJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Closantel and its analogues has been a subject of interest, particularly for its use in treating neglected tropical diseases like onchocerciasis, or river blindness. The structure-activity relationship studies on Closantel have led to the identification of its potent inhibition of specific nematode development stages, highlighting its critical role as both a proton ionophore and a chitinase inhibitor (Garner et al., 2011).

Molecular Structure Analysis

Closantel's molecular structure features a salicylanilide scaffold, which is essential for its biological activity against parasites. Its enantiomeric separation and analysis have been explored through high-performance liquid chromatography, indicating the significance of its chiral center in pharmacological research (Saleh et al., 2021).

Chemical Reactions and Properties

The chemical properties of Closantel have been detailed through studies focusing on its interaction with plasma proteins, particularly albumin, which significantly influences its distribution and metabolism in the body. The presence of a halogenated salicylanilide structure contributes to its strong binding affinity and limited tissue distribution, making it highly potent but with a specific distribution profile (Michiels et al., 1987).

Physical Properties Analysis

The physical properties of Closantel, including its solubility and stability, are critical for its pharmacokinetic profile. Its absorption, distribution, metabolism, and excretion (ADME) properties are closely related to its efficacy and safety in veterinary use. The strong protein binding and slow elimination half-life highlight its persistent effect and the need for careful dosage management (van Cauteren et al., 1985).

Chemical Properties Analysis

Closantel's efficacy as an anthelmintic agent is significantly influenced by its chemical properties, including its action as a proton ionophore, which disrupts the parasite's energy metabolism. Additionally, its activity against specific enzymes in parasites, like chitinase in the case of onchocerciasis, underscores the importance of its chemical structure in its mode of action (Garner et al., 2011).

Scientific Research Applications

  • Treatment of Parasitic Infections in Livestock :

    • Closantel effectively reduces Fascioloides magna burdens in sheep when administered orally at a dosage of 15 mg/kg (Stromberg et al., 1985).
    • It's used for controlling fasciolosis in sheep and cattle (Barlow et al., 2002).
    • When combined with worm control strategies, closantel can effectively control gastrointestinal nematodes in sheep, leading to higher weight gains and wool production (Maingi et al., 1997).
    • It has shown high efficacy (95.64%) against fenbendazole-resistant nematodes in goats, making it preferable over certain herbal extracts (Dixit et al., 2018).
    • Closantel also exhibits anthelmintic activity against the larval stage of Taenia pisiformis in rabbits (Chevis et al., 1980).
  • Impacts on Animal Health :

    • Increased absorption of closantel from the rumen in sheep with low feed intake results in higher plasma concentrations and an extended elimination half-life, potentially enhancing its efficacy against Haemonchus contortus (Hennessy & Ali, 1997).
    • Closantel at a dose of 15 mg/kg does not significantly affect the retinal and optic nerve structures in sheep, but alters phototransduction (Bacellar-Galdino et al., 2020).
  • Toxicity and Adverse Effects :

    • While effective as an anthelmintic, closantel has been associated with blindness in sheep due to inadvertent overdose (Barlow et al., 2002).
    • Accidental poisoning due to excessive doses in sheep and goats can lead to clinical signs of toxicosis (Ghane et al., 2008).
  • Human Safety Concerns :

    • Closantel can have profoundly destructive effects on humans, even in low doses, causing visual acuity deterioration and retinal abnormalities (O Leary et al., 2023).
    • It's toxic to humans, leading to blindness, hematologic, and hepatic disorders (Essabar et al., 2014).
  • Pharmacokinetics and Molecular Research :

    • The analytical separation of closantel enantiomers via HPLC facilitates molecular pharmacological and biological research on closantel (Saleh et al., 2021).
    • Closantel residues persist in milk and dairy products like cheese and ricotta, with withdrawal times between 39 and 43 days post-treatment (Iezzi et al., 2014).

Safety And Hazards

Closantel users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPFSEBWVLAJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040662
Record name Closantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Closantel

CAS RN

57808-65-8
Record name Closantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57808-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Closantel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Closantel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Closantel
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Closantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Closantel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.407
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOSANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL532EI54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Closantel
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Closantel
Reactant of Route 3
Reactant of Route 3
Closantel
Reactant of Route 4
Reactant of Route 4
Closantel
Reactant of Route 5
Reactant of Route 5
Closantel
Reactant of Route 6
Reactant of Route 6
Closantel

Citations

For This Compound
6,500
Citations
J Guerrero - Preventive Veterinary Medicine, 1984 - Elsevier
… effects of closantel in nematodes, trematodes and some arthropod parasites of economic importance of cattle, sheep and horses. The antiparasitic activity of closantel was studied …
Number of citations: 50 www.sciencedirect.com
JA Van Wyk, FS Malan - The Veterinary Record, 1988 - researchgate.net
After a first description in 1975 of a strain of Haemonchus contortus resistant to the benzimidazole anthelmintics in South Africa, further strains of the same species developed resistance …
Number of citations: 305 www.researchgate.net
M Michiels, W Meuldermans… - Drug Metabolism …, 1987 - Taylor & Francis
… The purpose of this article is to give an overview of the disposition of closantel in sheep and cattle. The main emphasis is placed on its particular metabolism with respect to tissue …
Number of citations: 83 www.tandfonline.com
SA Tabatabaei, M Soleimani… - BMC …, 2016 - bmcophthalmol.biomedcentral.com
… Closantel is a widely used veterinary anti helminthic drug which is active against Fasciola … literature addressing Closantel toxicity in humans [5–8]. An outbreak of Closantel toxicity was …
Number of citations: 38 bmcophthalmol.biomedcentral.com
A Novobilský, J Höglund - International Journal for Parasitology: Drugs and …, 2015 - Elsevier
… for closantel. In Sweden, a topical formulation containing a combination of closantel and … This study evaluated the efficacy of closantel against F. hepatica in naturally infected beef …
Number of citations: 71 www.sciencedirect.com
HV Cauteren, J Vandenberghe, V Hérin… - Drug and Chemical …, 1985 - Taylor & Francis
The acute, subacute and chronic toxicity studies in laboratory animals showed that closantel is a well tolerated substance. At multiples of the clinical dose, overdosing might result in …
Number of citations: 26 www.tandfonline.com
TB Tran, SE Cheah, HH Yu, PJ Bergen… - The Journal of …, 2016 - nature.com
… Our findings suggest that the combination of polymyxin B with closantel could be potentially useful for the treatment of MDR, including polymyxin-resistant, A. baumannii infections. The …
Number of citations: 29 www.nature.com
L Cromie, M Ferry, A Couper, C Fields… - Journal of veterinary …, 2006 - Wiley Online Library
… of ivermectin in the ivermectin/closantel mixture with a control formulation of ivermectin. … closantel in the ivermectin/closantel mixture was compared with a control formulation of closantel…
Number of citations: 25 onlinelibrary.wiley.com
R Venkatesh, A Pereira, A Aseem… - Indian Journal of …, 2019 - ncbi.nlm.nih.gov
Closantel is an antiparasitic agent routinely used in veterinary … that closantel also acts against Onchocerca volvulus, a filarial nematode causing river blindness in humans.[1] Closantel …
Number of citations: 8 www.ncbi.nlm.nih.gov
HJ Kane, CA Behm, C Bryant - Molecular and Biochemical Parasitology, 1980 - Elsevier
Studies of the metabolic disturbances caused in Fasciola hepatica by closantel have been carried out in vitro and in fluke recovered from treated sheep. Fluke exposed to the …
Number of citations: 45 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.